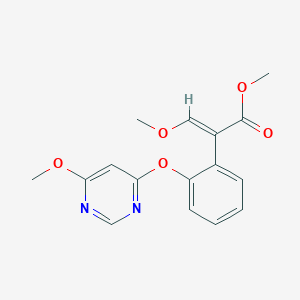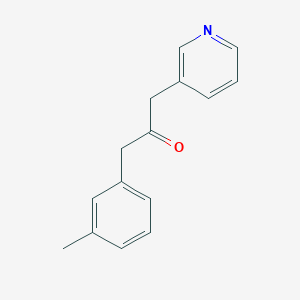
1-(3-甲基苯基)-3-(吡啶-3-基)丙酮
描述
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one, also known as 3-MMC, is a synthetic cathinone that belongs to the family of amphetamines. It is a designer drug that has gained popularity in recent years due to its stimulating effects. The compound is a white crystalline powder that is usually taken orally, intranasally, or intravenously. 3-MMC is not a controlled substance in most countries, but its use is still considered dangerous due to its potential for addiction and abuse.
科学研究应用
合成和抗菌活性
已合成并评估了1-(3-甲基苯基)-3-(吡啶-3-基)丙酮衍生物的抗菌活性。Chate et al. (2013)的研究中,通过超声辐照下对相应的1-(2-羟基苯基)-3-(吡啶-3-基)丙烷-1,3-二酮进行环脱水反应合成了香豆素。这些化合物表现出强大的抗菌和抗真菌活性。
α1受体拮抗活性
Hon (2013)的研究专注于合成1-(吡啶-3-氧基)-3-(4-苯基哌嗪-1-基)-丙醇衍生物,具有α1受体拮抗活性。这些衍生物通过两步合成过程制备,并显示出有希望的α1受体拮抗活性。
甘氨酸转运体1抑制
Yamamoto et al. (2016)的研究确定了一种结构多样的化合物,1-甲基-N-(异丙基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺,作为一种有效的口服可用的甘氨酸转运体1(GlyT1)抑制剂。该化合物表现出良好的药代动力学特性,并增加了大鼠脑脊液中甘氨酸的浓度。
光解结构和光引发剂
R. Liska & D. Herzog (2004)合成了新型基于吡啶的I型光引发剂。这些引发剂表现出类似于商业可用的羟基烷基酮的吸收特性,并在月桂基丙烯酸酯的聚合动力学中表现出有效性。
硝基芳香化合物的还原
Giomi et al. (2011)报告称(2-吡啶基)苯甲醇可作为硝基芳香和杂环芳香化合物的还原氢供体。这一过程通过涉及还原和共轭加成步骤的多米诺过程,允许形成β-氨基酯。
微波辅助合成和抗癌活性
Hadiyal et al. (2020)开发了一种微波辅助合成方法,用于多取代的4H-吡喃衍生物,对各种人类癌细胞系表现出显著的抗癌活性。
属性
IUPAC Name |
1-(3-methylphenyl)-3-pyridin-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-2-5-13(8-12)9-15(17)10-14-6-3-7-16-11-14/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYBAGYZRWPQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



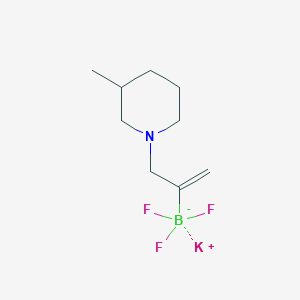
![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
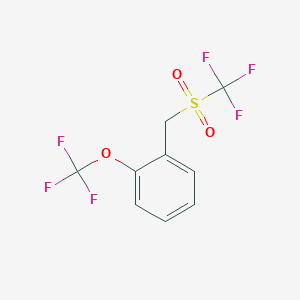
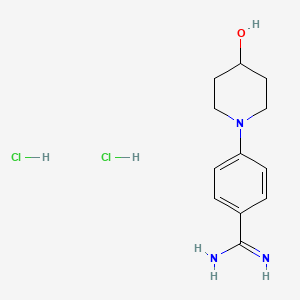
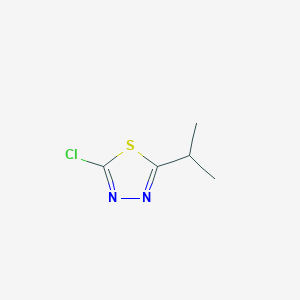
![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)
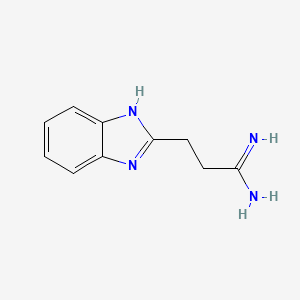
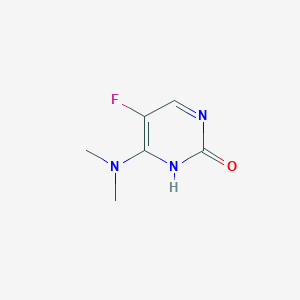
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
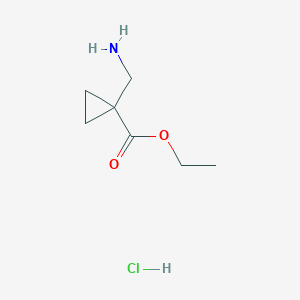
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)
